Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate
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Overview
Description
Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate can be synthesized through the reaction of 3-(tert-butoxycarbonyl)phenylboronic acid with potassium hydrogen fluoride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under mild conditions, yielding the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of potassium trifluoroborates often involves large-scale reactions using automated systems to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, solvent composition, and reaction time to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
In Suzuki–Miyaura coupling, common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like THF or dimethylformamide (DMF). The reaction conditions typically involve heating the mixture to 80-100°C under an inert atmosphere .
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate is extensively used in scientific research due to its versatility and stability. In chemistry, it is a key reagent in the synthesis of complex organic molecules through cross-coupling reactions . In biology and medicine, it is used to create biaryl structures that are part of many bioactive compounds. Industrially, it is employed in the production of advanced materials and fine chemicals .
Mechanism of Action
The mechanism of action of potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate is compared with other organoboron compounds such as boronic acids and boronate esters. Unlike boronic acids, which can be sensitive to moisture and air, potassium trifluoroborates are more stable and easier to handle . This stability makes them preferable in many synthetic applications. Similar compounds include:
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-bromophenyl)trifluoroborate
These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and application in specific reactions.
Properties
IUPAC Name |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3O2.K/c1-11(2,3)17-10(16)8-5-4-6-9(7-8)12(13,14)15;/h4-7H,1-3H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNOBQGLCSJTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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